Methyl 4-(2-chloroacetamido)butanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(2-chloroacetamido)butanoate can be synthesized through the reaction of methyl 4-aminobutanoate with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally involve maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2-chloroacetamido)butanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetamido group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Nucleophilic substitution: Formation of substituted amides or thioesters.
Hydrolysis: Formation of 4-(2-chloroacetamido)butanoic acid.
Reduction: Formation of 4-(2-chloroacetamido)butanamine.
Scientific Research Applications
Methyl 4-(2-chloroacetamido)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(2-chloroacetamido)butanoate involves its interaction with nucleophiles due to the presence of the chloroacetamido group. This group is highly reactive and can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds. The ester group can also be hydrolyzed, releasing the corresponding carboxylic acid .
Comparison with Similar Compounds
Methyl 4-aminobutanoate: A precursor in the synthesis of methyl 4-(2-chloroacetamido)butanoate.
4-(2-chloroacetamido)butanoic acid: A hydrolysis product of this compound.
4-(2-chloroacetamido)butanamine: A reduction product of this compound.
Uniqueness: this compound is unique due to its combination of a chloroacetamido group and an ester group, making it a versatile intermediate for various chemical reactions and applications .
Properties
IUPAC Name |
methyl 4-[(2-chloroacetyl)amino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3/c1-12-7(11)3-2-4-9-6(10)5-8/h2-5H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUYQYQWVAQIDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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